molecular formula C9H6BrN B189535 5-Bromoquinoline CAS No. 4964-71-0

5-Bromoquinoline

Cat. No. B189535
CAS RN: 4964-71-0
M. Wt: 208.05 g/mol
InChI Key: CHODTZCXWXCALP-UHFFFAOYSA-N
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Description

5-Bromoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .


Molecular Structure Analysis

The empirical formula of 5-Bromoquinoline is C9H6BrN. It has a molecular weight of 208.05 . The SMILES string representation is Brc1cccc2ncccc12 .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

5-Bromoquinoline is a solid substance with a melting point of 43-48 °C . It has a molecular weight of 208.05 .

Scientific Research Applications

  • Medicinal Chemistry Quinolines are important compounds in medicinal chemistry . They are often used as scaffolds in drug discovery .

  • Synthetic Organic Chemistry Quinolines are also used in synthetic organic chemistry . They can participate in various chemical reactions to form complex organic compounds .

  • Industrial Chemistry In the field of industrial chemistry, quinolines have a variety of applications . They can be used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

  • Green Chemistry Recently, there has been a push for chemists to produce greener and more sustainable chemical processes . Quinolines, including 5-Bromoquinoline, can be synthesized using alternative reaction methods that are more environmentally friendly .

  • Pharmaceuticals 6-Amino-5-bromoquinoline, a derivative of 5-Bromoquinoline, has a wide range of biological and pharmacological activities . It shows both electrophilic and nucleophilic substitution reactions .

Safety And Hazards

5-Bromoquinoline is classified as having acute toxicity, causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives using eco-friendly transition metal mediated, ultrasound irradiation reactions, or greener protocols .

properties

IUPAC Name

5-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHODTZCXWXCALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355790
Record name 5-Bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline

CAS RN

4964-71-0
Record name 5-Bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Aminoquinoline (5 g, 34.7 mmol) is dissolved in HBr 48% (15 mL) and water (15 mL) and then cooled to 0° C. A solution of NaNO2 (2.5 g, 36.2 mmol) in water (15 mL) is added over about 10 minutes. The mixture is stirred for about 30 minutes at 0° C. and then at r.t. for about 1.5 hours. The mixture is transferred to an addition funnel and 75° C. solution of CuBr is added over 30 minutes. The mixture is stirred for about 30 minutes and then allowed to cool to r.t., which is then stirred for another 2 hours. The mixture is cooled to 0° C. and adjusted to pH of about 14 with 5N NaOH. The solution is filtered, and the solids are washed with DCM. The aqueous layer is extracted with DCM (2×200 mL), and the organic fractions are combined and concentrated. The residue is chromatographed on silica gel to give about 1.6 g of 5-bromoquinoline (22%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
22%

Synthesis routes and methods II

Procedure details

Sodium nitrite (2.5 g, 41.8 mmol) was dissolved in 15 mL water. Copper (I) bromide (6.0 g, 41.8 mmol) was dissolved in 38 mL of 48% HBr and heated to 75° C. The 5-aminoquinoline (5.0 g, 34.7 mmol) was suspended in 15 mL water and 18 mL 48% HBr and cooled to 0° C. The sodium nitrite solution was added to the 5-aminoquinoline solution at 0° C. The resulting diazonium solution was added slowly to the warmed CuBr solution. The reaction mixture was stirred at room temperature for 2 hr. The reaction mixture was basified with sodium hydroxide, then filtered through celite. The solid was washed with methylene chloride, and the aqueous material was extracted with methylene chloride. The organic layers were combined, dried with Na2SO4, and concentrated in vacuo. The crude product was chromatographed with 2:1 hexane/ethyl acetate to yield 5.7 g (80%) of 5-bromo-quinoline as a yellow oil. MS (APCI) m/z 208.0 (M+1).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
18 mL
Type
reactant
Reaction Step Eight
Yield
80%

Synthesis routes and methods III

Procedure details

To a 0° C. mixture of 1.0022 g (6.94 mmol) 5-aminoquinoline (9) and 6 mL 24% aqueous hydrobromic acid was added a solution of 0.5 g (7 mmol) sodium nitrite in 3 mL H2O. After 5 min at 0° C., the mixture was added over 5 min to 1.2026 g (8.38 mmol) cuprous bromide in 10 mL 47% aqueous hydrobromic acid. After stirring at room temperature for 7.5 h, the reaction mixture was basified with ice and 50% aqueous NaOH and filtered. The filtrate was extracted three times with 50 mL ethyl ether, and the combined ether layers were concentrated in vacuo. The resulting residue was combined with precipitate from the above filtration, dissolved in 50% MeOH:CH2Cl2 and filtered. The filtrate was concentrated in vacuo, dissolved in 10% (10% NH4OH:MeOH):CH2Cl2 and filtered over silica. The filtrate was concentrated in vacuo to yield 10. 1H NMR (DMSO, 400 MHz) δ 8.997 (d, 1H, J=2.83 Hz, ArH); 8.525 (d, 1H, J=8.59 Hz, ArH); 8.089 (d, 1H, J=8.50 Hz, ArH); 8.000 (d, 1H, J=7.49 Hz, ArH); 7.741-7.701 Hz (m, 2H, ArH); MS (Electrospray): m/z 207.9, 209.9 (M+H, 79Br, 81Br).
Quantity
1.0022 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
8.38 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromoquinoline
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
5-Bromoquinoline

Citations

For This Compound
178
Citations
PBD De la Mare, M Kiamud-Din, JH Ridd - Journal of the Chemical …, 1960 - pubs.rsc.org
… rather more difficulty, because 8-bromoquinoline picrate and other derivatives which we have tried are less easy to separate from the corresponding derivatives of 5-bromoquinoline …
Number of citations: 22 pubs.rsc.org
RP Dikshoorn - Recueil des Travaux Chimiques des Pays‐Bas, 1929 - Wiley Online Library
… Now it is known that 5-bromoquinoline is nitrated by a mixture of nitric and sulphuric acids at low temperatures giving a mixture of 5-bromo-6-nitro- and 5-bromo-8-nitroquinoiines '), so …
Number of citations: 23 onlinelibrary.wiley.com
CA Mathis, JD Enas, SM Hanrahan… - Journal of Labelled …, 1994 - Wiley Online Library
… SO% yields, Bromination of quinoline to yield 5-bromoquinoline has been reported in -6% yields … two step synthesis of 2 started with 5-aminoquinoline (&) to afford 5-bromoquinoline (h) …
AER Jolibois, W Lewis, CJ Moody - Organic letters, 2014 - ACS Publications
… –lactonization from the corresponding α-ketol 4, which could be accessed by oxidation of an alkene, available via a Suzuki– Miyaura cross-coupling between the 5-bromoquinoline 5 …
Number of citations: 21 pubs.acs.org
Y Nakano, D Imai - Synthesis, 1997 - thieme-connect.com
A new preparative procedure for 5-aryl-or 5-decylquinolin-8-ols was developed. The key step of the procedure is the cross coupling of 8-benzyloxy-5-bromoquinoline with arylboronic …
Number of citations: 17 www.thieme-connect.com
KR Brower, WP Samuels, JW Way… - Journal of Organic …, 1953 - ACS Publications
Previously published papers in this series have dealt with the kinetics of halide removal in pyridines (1) and in naphthalene (2). The present paper discusses the anionoidal …
Number of citations: 23 pubs.acs.org
JC Rech, A Bhattacharya, BJ Branstetter… - Bioorganic & Medicinal …, 2016 - Elsevier
… 3 and bromine to provide 2,6-dichloro-5-bromoquinoline (3). Treatment of resulting 2,6-dichloro-5-bromoquinoline (3) with isopropyl magnesium chloride followed by carbon dioxide …
Number of citations: 8 www.sciencedirect.com
N Fleury‐Brégeot, J Raushel… - … A European Journal, 2012 - Wiley Online Library
… The 5-bromoquinoline proved to be a better substrate, affording 4 b in 61 % yield. Extending … Unfortunately, when using the 5-bromoquinoline, the desired product 5 was only retrieved …
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
… [12] have previously prepared 5-bromoquinoline (9) by bromination of 6 using NBS in concentrated H 2 SO 4 at rt and 60 C. We found the reaction to progress very sluggishly at -20 C …
Number of citations: 52 www.thieme-connect.com
VM Manninen, WAE Omar, JP Heiskanen… - Journal of Materials …, 2012 - pubs.rsc.org
… Buchwald coupling was carried out between 8-(benzyloxy)-5-bromoquinoline 2 and amine. … benzyloxy group in 8-(benzyloxy)-5-bromoquinoline 2 which was carried out under hydrogen …
Number of citations: 29 pubs.rsc.org

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